Propanoic acid, 3-(tetradecylsulfinyl)-
Description
Propanoic acid, 3-(tetradecylsulfinyl)-, is a sulfinyl-substituted propanoic acid derivative characterized by a tetradecyl (C14) chain attached via a sulfinyl (-SO-) group to the third carbon of the propanoic acid backbone. Sulfinyl groups are known to influence stereochemistry, solubility, and biological activity, as seen in compounds like 3-(ethylsulfinyl)propanoic acid (CAS 137375-82-7) .
Properties
CAS No. |
143886-74-2 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-tetradecylsulfinylpropanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-21(20)16-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
OQJBHWXNMJAZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(tetradecylsulfinyl)- typically involves the sulfoxidation of a tetradecylthio derivative of propanoic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pH conditions to achieve the desired sulfoxide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, where the tetradecylthio derivative is reacted with oxidizing agents in reactors designed to handle the specific requirements of the reaction, such as temperature control, mixing, and pH regulation. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanoic acid, 3-(tetradecylsulfinyl)- can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(tetradecylsulfinyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique sulfinyl group makes it a valuable building block for the synthesis of sulfoxides and sulfones.
Biology: In biological research, this compound can be used to study the effects of sulfoxides and sulfones on biological systems. It may also serve as a model compound for understanding the metabolism and biological activity of similar sulfoxide-containing compounds.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(tetradecylsulfinyl)- involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The sulfinyl group can also form reversible covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Sulfinyl-Substituted Propanoic Acids
Example: 3-(Ethylsulfinyl)propanoic acid (CAS 137375-82-7)
- Structure: Ethyl (C2) sulfinyl group attached to propanoic acid.
- Properties : Shorter alkyl chain reduces hydrophobicity compared to the tetradecyl analog. Commercial availability suggests synthetic feasibility via sulfoxidation of thioether precursors .
- Applications : Used in organic synthesis and pharmaceutical research due to its reactive sulfinyl moiety.
Key Difference :
- The tetradecyl chain in the target compound likely enhances lipid solubility and membrane permeability, making it more suitable for lipophilic drug formulations.
Sulfonyl-Substituted Propanoic Acids
Example: 3-(Methylsulfonyl)propanoic acid (CAS 645-83-0)
Comparison :
Thioether and Perfluoroalkyl Derivatives
Example: Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 433333-62-1)
Contrast :
Aromatic and Heterocyclic Derivatives
Example: 3-(2-Thienyl)propanoic acid
Comparison :
- The tetradecyl sulfinyl group may confer different binding affinities (e.g., for lipid-binding proteins) compared to aromatic substituents.
Stereochemical Influence
- Example: SB-219994 (α-trifluoroethoxy propanoic acid) showed 770-fold higher PPARγ binding affinity than its (R)-enantiomer, highlighting the importance of sulfinyl group configuration .
- Implication : The stereochemistry of the tetradecylsulfinyl group could similarly impact receptor interactions or metabolic pathways.
Solubility and LogP
- Data: Compound Substituent LogP (Predicted) 3-(Ethylsulfinyl)propanoic acid C2-SO- ~1.2 3-(Tetradecylsulfinyl)- C14-SO- ~6.5 3-(Methylsulfonyl)propanoic acid C1-SO2- ~0.8
Analysis : The tetradecyl chain significantly increases lipophilicity, favoring lipid-rich environments.
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